molecular formula C20H25NO9 B081894 Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 13089-21-9

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B081894
CAS No.: 13089-21-9
M. Wt: 423.4 g/mol
InChI Key: RTIVQWVVADQPHA-LASHMREHSA-N
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Description

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C20H25NO9 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex compound that primarily targets enzymes crucial to bacterial cell wall synthesis . These enzymes play a pivotal role in the survival and proliferation of bacteria, making them an ideal target for antimicrobial compounds.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption in the synthesis of the bacterial cell wall. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting key enzymes in these pathways, it disrupts the normal functioning of the bacteria, leading to their eventual death. The downstream effects of this disruption include the cessation of bacterial growth and proliferation.

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, it causes structural instability and eventually leads to the death of the bacteria. This makes it a potent antimicrobial agent, capable of combating diverse drug-resistant bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain it is acting upon

Future Directions

This compound is a highly sought-after compound in the biomedical sector . It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections . Its structural uniqueness makes it a promising candidate for combating a diverse range of diseases, encompassing cancer, bacterial infections, and inflammatory disorders .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIVQWVVADQPHA-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425065
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-21-9
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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